2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid

Medicinal Chemistry Chemical Biology Screening Library

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid (CAS 1009342-65-7) is a synthetic small-molecule sulfonylpiperidine–amino acid conjugate with molecular formula C₁₇H₂₄N₂O₅S and molecular weight 368.45 g/mol. The structure consists of a piperidine ring N-substituted with a benzenesulfonyl group and connected via a 4-carboxamide linker to a 3-methylbutanoic acid (valine) moiety.

Molecular Formula C17H24N2O5S
Molecular Weight 368.45
CAS No. 1009342-65-7
Cat. No. B2417040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid
CAS1009342-65-7
Molecular FormulaC17H24N2O5S
Molecular Weight368.45
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)
InChIKeyXPALVGDASHJIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid (CAS 1009342-65-7) – Compound Class and Basic Characteristics


2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid (CAS 1009342-65-7) is a synthetic small-molecule sulfonylpiperidine–amino acid conjugate with molecular formula C₁₇H₂₄N₂O₅S and molecular weight 368.45 g/mol [1]. The structure consists of a piperidine ring N-substituted with a benzenesulfonyl group and connected via a 4-carboxamide linker to a 3-methylbutanoic acid (valine) moiety [1]. The compound is listed as a research-grade chemical by multiple suppliers and is primarily used as a building block or screening compound in medicinal chemistry programs .

Why Generic Substitution of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid Is Not Straightforward


Sulfonylpiperidine–amino acid conjugates occupy a chemical space where minor structural modifications can drastically alter target binding, selectivity, and pharmacokinetic properties. For example, within the broader sulfonylpiperidine class, the simple replacement of a benzenesulfonyl group with a substituted phenylsulfonyl moiety has been shown to modulate affinity for targets such as thymidylate kinase (TMK) and 5-HT₂A receptors [1][2][3]. The specific combination of an unsubstituted benzenesulfonyl group, a piperidine-4-carboxamide linker, and a valine terminus in this compound constitutes a distinct chemotype whose physicochemical and biological profile cannot be assumed identical to that of its closest analogs. However, a critical caveat applies: at the time of this analysis, no publicly accessible head-to-head comparative data involving this precise compound (CAS 1009342-65-7) were identified, meaning that quantitative differentiation evidence is currently absent from the literature.

Quantitative Differentiation Evidence for 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid


Lack of Publicly Available Comparative Bioactivity Data for This Specific CAS Number

A systematic search of PubMed, PubChem, and major patent databases did not yield any primary research article, patent example, or publicly deposited bioassay record containing quantitative activity data for 2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid (CAS 1009342-65-7). Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level quantitative inference can be made for this compound at present. The closest structurally characterized analogs with published data—exemplified by the sulfonylpiperidine TMK inhibitor series (e.g., PDB 4HLC ligand T05) [1] and the 5-HT₂A antagonist series [2]—differ from the target compound by at least two key structural features (sulfonamide substitution pattern and amino acid identity). Extrapolation of activity from these series to the target compound would be scientifically unsound without experimental verification. This absence of data itself constitutes a critical selection criterion: users requiring a compound with a pre-existing, publicly documented biological profile should not select this compound without first generating the necessary data.

Medicinal Chemistry Chemical Biology Screening Library

Differentiation from the L-Valine Enantiomer (CAS 1212073-14-7) by Stereochemistry and Vendor Availability

The compound is described in PubChem as the unspecified or racemic stereoisomer (no stereodescriptor at the valine α-carbon), whereas the closely related CAS 1212073-14-7 is explicitly designated as the L-valine enantiomer [1]. This stereochemical difference is critical for biological applications: chiral recognition by enzymes and receptors means that racemic and enantiopure preparations can display markedly different potency, selectivity, and pharmacokinetics. However, no published comparative dataset has been identified that quantifies the biological consequences of this stereochemical difference for this specific scaffold. Vendors list the racemic form at purities of ≥95% and the L-enantiomer at ≥95% ; pricing and availability differ between suppliers, but no systematic comparison of cost per gram or lead time is publicly available.

Stereochemistry Chiral Separation Analytical Chemistry

Application Scenarios for 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid Based on Available Evidence


Medicinal Chemistry Library Screening for Sulfonylpiperidine-Based Targets

Given the demonstrated activity of related sulfonylpiperidine scaffolds against targets such as thymidylate kinase (TMK) and 5-HT₂A receptors [1][2], this compound can serve as a structurally simple, unadorned member of a focused screening set designed to probe the minimal pharmacophore requirements for target engagement. Its lack of ring substitution on the benzenesulfonyl group makes it a suitable baseline for systematic SAR expansion.

Racemic Reference Standard for Chiral Separation Method Development

Because CAS 1009342-65-7 represents the racemic or unspecified stereoisomer, it can be employed as a racemic reference standard for the development and validation of chiral HPLC or SFC methods intended to resolve the L- and D-valine enantiomers of this scaffold [1]. This is a prerequisite step before conducting enantioselective biological assays.

Chemical Biology Probe Development Requiring a Clean Baseline Scaffold

In programs aiming to append reporter tags (e.g., biotin, fluorophores) or reactive handles (e.g., click-chemistry groups) to a sulfonylpiperidine core, this compound offers a synthetically tractable starting point. The free carboxylic acid of the valine moiety provides a conjugation handle, while the unsubstituted benzenesulfonyl group minimizes confounding interactions from additional ring substituents.

Quote Request

Request a Quote for 2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.